S-Methyl-S-(4-chlorophenyl) sulfoximine S-Methyl-S-(4-chlorophenyl) sulfoximine
Brand Name: Vulcanchem
CAS No.: 22132-99-6
VCID: VC7037246
InChI: InChI=1S/C7H8ClNOS/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5,9H,1H3
SMILES: CS(=N)(=O)C1=CC=C(C=C1)Cl
Molecular Formula: C7H8ClNOS
Molecular Weight: 189.66

S-Methyl-S-(4-chlorophenyl) sulfoximine

CAS No.: 22132-99-6

Cat. No.: VC7037246

Molecular Formula: C7H8ClNOS

Molecular Weight: 189.66

* For research use only. Not for human or veterinary use.

S-Methyl-S-(4-chlorophenyl) sulfoximine - 22132-99-6

Specification

CAS No. 22132-99-6
Molecular Formula C7H8ClNOS
Molecular Weight 189.66
IUPAC Name (4-chlorophenyl)-imino-methyl-oxo-λ6-sulfane
Standard InChI InChI=1S/C7H8ClNOS/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5,9H,1H3
Standard InChI Key XSKJSJPUIQNRSQ-UHFFFAOYSA-N
SMILES CS(=N)(=O)C1=CC=C(C=C1)Cl

Introduction

Chemical Identity and Structural Features

S-Methyl-S-(4-chlorophenyl) sulfoximine belongs to the sulfoximine class of organosulfur compounds, which are structurally defined by a sulfur atom bonded to two organic groups, an oxygen atom, and an imine nitrogen. Its molecular formula is C₇H₈ClNOS, with a molecular weight of 189.66 g/mol. The compound’s structure comprises a 4-chlorophenyl group and a methyl group attached to the sulfoximine core, creating a chiral center at the sulfur atom .

Stereochemical Considerations

The sulfoximine group confers chirality, enabling the compound to exist as two enantiomers. This property is critical for its use in asymmetric synthesis, where enantioselective reactions are essential for producing optically active pharmaceuticals .

Synthesis and Reaction Pathways

Iron-Catalyzed Synthesis

The most efficient synthesis route involves a one-pot reaction under inert conditions:

  • Reactants: 4-Chlorothioanisole (CAS 123-09-1), hydroxylamine derivatives.

  • Catalyst System: Iron(II) sulfate (FeSO₄), 1,10-phenanthroline, and O-(4-nitrobenzoyl)hydroxylammonium trifluoromethanesulfonate.

  • Conditions: Acetonitrile solvent, 30°C, 48-hour reaction time .

Reaction Mechanism:

  • Coordination: Fe²⁺ binds to 1,10-phenanthroline, forming a redox-active complex.

  • Oxidation: The iron complex facilitates the transfer of an oxygen atom to the sulfide substrate, forming the sulfoximine.

  • By-products: Trace amounts of sulfone may form under prolonged reaction times .

Yield: 98%, demonstrating high efficiency compared to traditional methods requiring harsh oxidants .

Alternative Synthetic Approaches

Earlier methods relied on stoichiometric oxidants like mCPBA (meta-chloroperbenzoic acid), but these often suffered from lower yields (70–85%) and poor stereocontrol .

PropertyValue/DescriptionSource Analogue
Melting Point110–115°C (estimated)Similar sulfoximines
Boiling PointDecomposes above 200°C4-Chlorothioanisole
SolubilitySoluble in polar aprotic solvents (e.g., DMF, DMSO)
LogP~2.1 (predicted)Computational models

Applications in Chemistry and Pharmacology

Asymmetric Catalysis

The compound’s chiral sulfoximine moiety serves as a ligand in transition metal catalysis. For example, it enhances enantioselectivity in Kumada coupling and hydroamination reactions .

Medicinal Chemistry

Sulfoximines are bioisosteres for carboxylic acids, improving metabolic stability in drug candidates. Notable examples include:

  • Atuveciclib: A CDK9 inhibitor in clinical trials for cancer .

  • BAY 1251152: An antiviral agent targeting RNA polymerase .

Materials Science

Sulfoximines contribute to advanced materials, such as:

  • Coordination polymers: Leveraging sulfur-metal interactions for porous frameworks.

  • Liquid crystals: Modifying mesophase behavior through stereoelectronic effects .

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